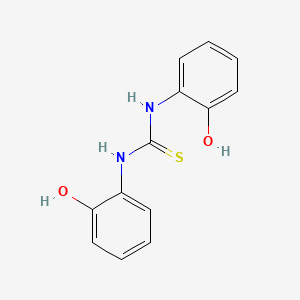
1,3-Bis(2-hydroxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-hydroxyphenyl)thiourea is an organosulfur compound with the molecular formula C13H12N2O2S It is a derivative of thiourea, where two phenolic groups are attached to the nitrogen atoms of the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(2-hydroxyphenyl)thiourea can be synthesized through the condensation reaction of thiourea with ortho-hydroxyacetophenone. The reaction typically involves the following steps:
Condensation Reaction: Thiourea is reacted with ortho-hydroxyacetophenone in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions.
Purification: The resulting product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-hydroxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Nitro or halogenated phenolic derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(2-hydroxyphenyl)thiourea has a wide range of applications in scientific research, including:
Chemistry
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology
Antimicrobial Activity: Exhibits significant activity against various bacterial and fungal strains.
Antioxidant Properties: Demonstrates the ability to scavenge free radicals, making it useful in studies related to oxidative stress.
Medicine
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with cellular targets.
Anti-inflammatory Activity: Studied for its potential to reduce inflammation in biological systems.
Industry
Agricultural Biocides: Potential use as a biocide in agriculture due to its antimicrobial properties.
Material Science: Used in the development of new materials with specific electronic and structural properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-hydroxyphenyl)thiourea involves its interaction with various molecular targets and pathways:
Hydrogen Bonding: The compound forms hydrogen bonds with active centers of cell constituents, disrupting normal cellular processes.
Metal Coordination: Acts as a chelating agent, forming complexes with metal ions, which can interfere with metal-dependent biological processes.
Radical Scavenging: Its antioxidant properties allow it to neutralize free radicals, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
1,3-Bis(2-hydroxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1,3-Bis(4-hydroxyphenyl)thiourea: Similar structure but with hydroxyl groups in the para position, leading to different reactivity and properties.
1,3-Bis(2-methoxyphenyl)thiourea: Contains methoxy groups instead of hydroxyl groups, affecting its solubility and chemical behavior.
1,3-Bis(2-chlorophenyl)thiourea: Chlorine atoms replace hydroxyl groups, resulting in different electronic and steric effects.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable subject of study in chemistry, biology, medicine, and material science. Further research into its properties and applications could lead to new discoveries and advancements in these fields.
Propiedades
Número CAS |
5442-42-2 |
|---|---|
Fórmula molecular |
C13H12N2O2S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
1,3-bis(2-hydroxyphenyl)thiourea |
InChI |
InChI=1S/C13H12N2O2S/c16-11-7-3-1-5-9(11)14-13(18)15-10-6-2-4-8-12(10)17/h1-8,16-17H,(H2,14,15,18) |
Clave InChI |
QTUYETNQHDYADL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















